molecular formula C11H15NO B14723007 Ethyl (2,4-dimethylphenyl)methanimidate CAS No. 13506-18-8

Ethyl (2,4-dimethylphenyl)methanimidate

Katalognummer: B14723007
CAS-Nummer: 13506-18-8
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: IPJFOCKMUNYXKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2,4-dimethylphenyl)methanimidate is an organic compound with the molecular formula C11H15NO. It is known for its unique chemical structure, which includes an ethyl ester group attached to a methanimidate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2,4-dimethylphenyl)methanimidate typically involves the reaction of 2,4-dimethylbenzaldehyde with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidate ester. The reaction mixture is then purified using standard techniques like distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Advanced purification techniques, such as chromatography, may be employed to achieve the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl (2,4-dimethylphenyl)methanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Ethyl (2,4-dimethylphenyl)methanimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl (2,4-dimethylphenyl)methanimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It may also interact with biological molecules, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Ethyl (2,4-dimethylphenyl)methanimidate can be compared with other similar compounds, such as:

  • N-(2,4-Dimethylphenyl)formamide
  • N-Methyl-N-(2,4-dimethylphenyl)formamidine
  • Amitraz (N’-(2,4-Dimethylphenyl)-N-{[(2,4-dimethylphenyl)imino]methyl}-N-methylmethanimidamide)

These compounds share structural similarities but differ in their functional groups and chemical properties. This compound is unique due to its specific imidate ester structure, which imparts distinct reactivity and applications .

Eigenschaften

CAS-Nummer

13506-18-8

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

ethyl N-(2,4-dimethylphenyl)methanimidate

InChI

InChI=1S/C11H15NO/c1-4-13-8-12-11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3

InChI-Schlüssel

IPJFOCKMUNYXKU-UHFFFAOYSA-N

Kanonische SMILES

CCOC=NC1=C(C=C(C=C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.